molecular formula C7H3Br2FO2 B179145 2,4-Dibromo-6-fluorobenzoic acid CAS No. 183065-69-2

2,4-Dibromo-6-fluorobenzoic acid

Cat. No. B179145
M. Wt: 297.9 g/mol
InChI Key: RAGHPDYPAYDOJH-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzoic acid is a chemical compound with the linear formula C7H3Br2FO2 . It has a molecular weight of 297.91 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of 2,4-Dibromo-6-fluorobenzoic acid can be achieved through several steps. One method involves using o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . Another method involves the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene .


Molecular Structure Analysis

The IUPAC name for 2,4-Dibromo-6-fluorobenzoic acid is the same as its common name . The InChI code for this compound is 1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) .


Physical And Chemical Properties Analysis

2,4-Dibromo-6-fluorobenzoic acid is a solid at room temperature . The compound should be stored in a dry, room temperature environment .

Scientific Research Applications

  • Radiographic Opaques

    • Field : Medical Imaging
    • Application : 2,4-Dibromo-6-fluorobenzoic acid has been evaluated as a radiographic opaque . Radiographic opaques are agents placed within the body to cause a certain area of that body to appear on an X-ray film .
    • Method : The compound was compared with the opaque properties of other agents when radiographed in equivalent amounts in single tests on mice .
    • Results : The opaque properties of 2,4-Dibromo-6-fluorobenzoic acid were found to be equal or superior to those of tetraiodophenolphthalein .
  • Synthesis of Biaryl Intermediates

    • Field : Organic Chemistry
    • Application : 2,4-Dibromo-6-fluorobenzoic acid may be used in the synthesis of biaryl intermediates .
    • Method : This involves palladium-mediated coupling with various aryl boronic acids .
    • Results : The specific outcomes of this application are not provided in the source .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : 2,4-Dibromo-6-fluorobenzoic acid can be used in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds .
    • Method : The process involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .
    • Results : The specific outcomes of this application are not provided in the source .
  • Synthesis of Biaryl Intermediates

    • Field : Organic Chemistry
    • Application : 2,4-Dibromo-6-fluorobenzoic acid may be used in the synthesis of biaryl intermediates .
    • Method : This involves palladium-mediated coupling with various aryl boronic acids .
    • Results : The specific outcomes of this application are not provided in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2,4-dibromo-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGHPDYPAYDOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378807
Record name 2,4-dibromo-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-fluorobenzoic acid

CAS RN

183065-69-2
Record name 2,4-Dibromo-6-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183065-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dibromo-6-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of n-BuLi (20 mL, 50.0 mmol) was added dropwise to a solution of diisopropylamine (5.6 g, 55.0 mmol) in 200 mL of THF at −70° C. The mixture was stirred at 0° C. for 15 minutes and then recooled to −70° C. A solution of 1,3-dibromo-5-fluorobenzene (12.7 g, 50.0 mmol, in 50 mL of THF) was added dropwise. The resulting mixture was stirred at −70° C. for 2 hours then poured into fresh dry ice and stirred overnight. The mixture was diluted with 1 L of ether and washed with water twice. The combined water layer was washed with ether then acidified to pH=2 with hydrochloric acid and extracted with EtOAc twice. The combined EtOAc layer was washed with brine, dried over anhydrous Na2SO4 and concentrated to give 2,4-dibromo-6-fluorobenzoic acid as white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Mongin, M Schlosser - Tetrahedron letters, 1996 - Elsevier
Deprotonation of fluoroarenes carrying chlorine or bromine as additional substitutents occurs always at a fluorine adjacent position if accomplished with potassium tert-butoxide …
Number of citations: 85 www.sciencedirect.com

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